molecular formula C13H17N3O B2640241 (E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 860609-42-3

(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No.: B2640241
CAS No.: 860609-42-3
M. Wt: 231.299
InChI Key: LBQSDKFTCXJQNP-ZHACJKMWSA-N
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Description

(E)-N-(2-Pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide is a small organic molecule featuring a conjugated butenamide backbone, a pyridinyl substituent at the N-position, and a pyrrolidinyl group at the 3-position of the α,β-unsaturated amide. The E-configuration of the double bond is critical for its stereochemical orientation, which may influence biological activity through spatial interactions with target receptors.

Properties

IUPAC Name

(E)-N-pyridin-2-yl-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,14,15,17)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQSDKFTCXJQNP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=N1)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 2-pyridinecarboxaldehyde with 1-pyrrolidinecarboxamide under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated pyridine or pyrrolidine derivatives.

Scientific Research Applications

(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound from :
  • Name: (E)-N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-2-butenamide hydrochloride
  • Key Features: Butenamide backbone with E-configuration. Additional substituents: quinoline core, chloro, cyano, tetrahydrofuran-3-yl-oxy, and dimethylamino groups. Molecular weight (M+1): 599 .
  • Hydrochloride salt form improves solubility for pharmaceutical formulation.
Taranabant () :
  • Name: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide
  • Key Features: Propanamide backbone (vs. butenamide). Substituents: trifluoromethylpyridinyl, chlorophenyl, cyanophenyl. Molecular weight: 515.95 .
  • Differentiators: Trifluoromethyl group enhances metabolic stability and hydrophobic interactions. Approved for obesity treatment, targeting cannabinoid receptors.
Compounds from :
  • Name: (E)-N-(3-{[5-Amino-2,2-dialkyl-3(2H)-furanyliden]amino}-2-pyridinyl)-N-alkylformamides
  • Key Features: Formamide linkage (vs. butenamide). Dihydrofuran moiety and stereoselective E-configuration. Synthesized via hydrolytic domino rearrangement (83–98% yield) .
  • Formamide group alters hydrogen-bonding capacity compared to α,β-unsaturated amides.

Molecular Weight and Pharmacokinetic Implications

Compound Molecular Weight Key Pharmacokinetic Notes
Main compound (hypothetical) ~515–600* Likely moderate solubility; pyrrolidinyl group may enhance blood-brain barrier penetration.
Compound from 599 High molecular weight may limit oral bioavailability; hydrochloride salt improves solubility .
Taranabant 515.95 Optimal weight for CNS penetration; trifluoromethyl enhances half-life .
compounds ~300–400* Lower weight suggests favorable absorption; dihydrofuran may reduce metabolic degradation .

*Estimated based on structural analogs.

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